

# Application Notes and Protocols for 1D228 in a Xenograft Mouse Model

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## Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235

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These application notes provide a comprehensive guide for the utilization of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), in a xenograft mouse model for preclinical anti-cancer studies. The protocols outlined below are based on published research and standard laboratory procedures.

## Introduction to 1D228

**1D228** is a potent small molecule inhibitor that simultaneously targets both the c-Met and TRK receptor tyrosine kinases.<sup>[1][2][3][4]</sup> The dual-targeting mechanism of **1D228** is designed to overcome the synergistic promotion of tumor progression often observed with the activation of both c-Met and TRK signaling pathways.<sup>[1][2][3][4]</sup> By inhibiting the phosphorylation of c-Met and TRKB, **1D228** effectively blocks downstream signaling cascades, including the AKT and ERK pathways, leading to cell cycle arrest at the G0/G1 phase and a reduction in tumor cell proliferation.<sup>[1][2]</sup> Furthermore, **1D228** has been shown to target not only tumor cells but also vascular endothelial cells that express c-Met and TRK, thereby inhibiting angiogenesis.<sup>[1][2]</sup>

## Data Presentation

### In Vivo Efficacy of 1D228 in Xenograft Models

The anti-tumor activity of **1D228** has been demonstrated in both gastric and liver cancer xenograft models. The following tables summarize the quantitative data on tumor growth inhibition (TGI).

Table 1: Tumor Growth Inhibition in MHCC97H (Liver Cancer) Xenograft Model

Treatment Group	Dosage (mg/kg/day)	Mean Tumor Weight (g)	TGI (%)
Vehicle Control	-	1.25	-
1D228	2	0.23	81.2
1D228	4	0.08	93.4
1D228	8	0.02	98.2
Tepotinib (Control)	4	0.45	63.9

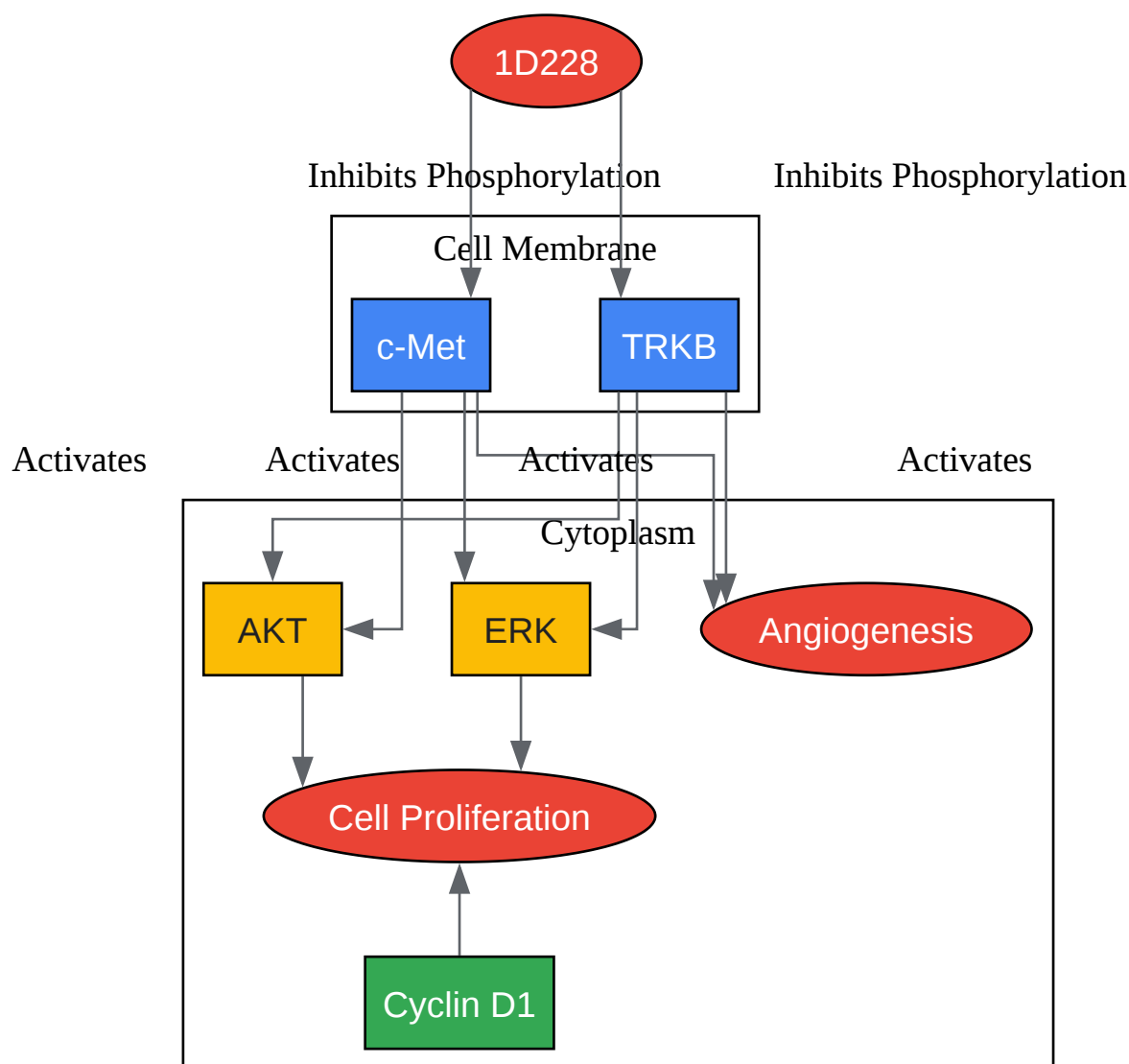
Data adapted from An et al., 2023.[\[1\]](#)[\[3\]](#)

Table 2: Tumor Growth Inhibition in MKN45 (Gastric Cancer) Xenograft Model

Treatment Group	Dosage (mg/kg/day)	Mean Tumor Weight (g)	TGI (%)
Vehicle Control	-	1.52	-
1D228	4	0.14	90.7
1D228	8	0.08	94.8
Tepotinib (Control)	8	0.49	67.6

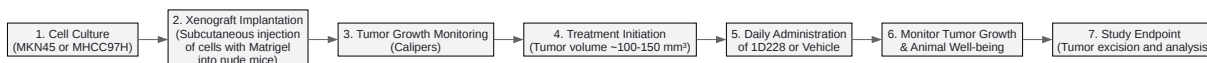
Data adapted from An et al., 2023.[\[1\]](#)[\[3\]](#)

## Mandatory Visualizations



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**Figure 1.** Signaling pathway inhibited by **1D228**.



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## References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
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